molecular formula C18H24N6O2S B2831630 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034338-11-7

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Cat. No.: B2831630
CAS No.: 2034338-11-7
M. Wt: 388.49
InChI Key: BLFPLQZIWSHGFT-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazole-imidazole core linked via an ethyl spacer. Its structure integrates a pyridinyl-substituted pyrazole moiety and a sulfonamide-functionalized imidazole ring, with an isopropyl group at the imidazole nitrogen.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2S/c1-13(2)23-11-18(20-12-23)27(25,26)21-10-8-16-14(3)22-24(15(16)4)17-7-5-6-9-19-17/h5-7,9,11-13,21H,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFPLQZIWSHGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CN(C=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole and imidazole rings, followed by their functionalization and coupling.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1-(pyridin-2-yl)hydrazine with an appropriate diketone under acidic or basic conditions.

    Formation of Imidazole Ring: The imidazole ring is often synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrazole or imidazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or imidazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its ability to form coordination complexes with metals can be exploited in the design of new materials with specific electronic or optical properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Molecular Weight Key Substituents Functional Groups Yield (Synthesis)
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide Not Provided Pyridinyl-pyrazole, ethyl linker, isopropyl-imidazole Sulfonamide, pyrazole, imidazole Not Reported
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) 531.69 (calc.) Butyl-pyrazole, 4-chlorophenyl carbamoyl Sulfonamide, carbamate, pyridine 76%
3-(4-(2-(5-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)-N,N-dimethylpropan-1-amine 531.69 Morpholinoethyl-benzoimidazol, dimethylisoxazole, phenoxy-propanamine Benzoimidazole, isoxazole, tertiary amine Not Reported

Key Observations :

  • Pyrazole vs. Benzoimidazole Cores: The target compound and compound 27 utilize pyrazole rings, whereas the third compound () employs a benzoimidazole scaffold.
  • Sulfonamide Positioning : The target compound’s sulfonamide is directly attached to the imidazole ring, contrasting with compound 27’s pyridine-linked sulfonamide. This difference may influence solubility and hydrogen-bonding capabilities .
  • Substituent Effects: The isopropyl group in the target compound may enhance lipophilicity compared to compound 27’s 4-chlorophenyl carbamoyl group, which introduces polar halogen interactions. The morpholinoethyl group in ’s compound adds basicity and solubility via the morpholine nitrogen .

Hypothetical Pharmacological Implications

  • Kinase Inhibition : Pyrazole-imidazole hybrids are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The sulfonamide group may act as a phosphomimetic or ATP-binding site competitor .
  • Antimicrobial Activity : Sulfonamides with pyridine/imidazole motifs (e.g., compound 27) often exhibit antimicrobial properties via dihydropteroate synthase inhibition. The target compound’s isopropyl group could improve membrane penetration .

Q & A

Q. What are the critical steps for synthesizing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide, and how can yield be optimized?

Synthesis involves multi-step organic reactions, including:

  • Pyrazole core formation : Cyclocondensation of hydrazine derivatives with diketones under controlled pH (5–7) and temperature (60–80°C) .
  • Sulfonamide coupling : Reaction of the pyrazole intermediate with isopropyl-imidazole sulfonyl chloride in anhydrous DMF, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization : Use kinetic monitoring (TLC/HPLC) to identify side products and adjust stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) .

Q. Which analytical techniques are essential for structural validation of this compound?

  • NMR Spectroscopy : Confirm regiochemistry of pyrazole (¹H-NMR: δ 2.1–2.3 ppm for methyl groups; ¹³C-NMR: C=O at ~165 ppm for sulfonamide) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 430.23 (calculated for C₂₁H₂₈N₆O₂S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition : Screen against COX-2 or kinases (e.g., EGFR) using fluorometric assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 cells (48h exposure) to establish selectivity indices .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures of COX-2 (PDB: 5KIR) or pyruvate kinase (PDB: 3GR4) to simulate ligand-receptor interactions. Focus on hydrogen bonds (imidazole N–H with Glu465) and hydrophobic contacts (isopropyl group in a lipophilic pocket) .
  • MD Simulations (GROMACS) : Assess stability of the ligand-protein complex over 100 ns; RMSD <2 Å indicates stable binding .
    Validation : Compare computational IC₅₀ with experimental data to refine force field parameters .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Aggregate data from enzymatic (IC₅₀) and cellular (EC₅₀) assays to identify confounding variables (e.g., cell line variability, assay pH) .
  • Dose-response normalization : Use Hill slopes to differentiate allosteric vs. competitive inhibition mechanisms .
    Case study : Discrepancies in antimicrobial activity may arise from efflux pump expression in Gram-negative strains; combine with efflux inhibitors (e.g., PAβN) to validate .

Q. What strategies optimize the compound’s pharmacokinetics without altering core pharmacophores?

  • Prodrug modification : Introduce acetyl groups at the sulfonamide nitrogen (hydrolyzable in vivo) to enhance solubility .
  • Lipinski’s Rule compliance : Reduce logP (<5) by substituting pyridinyl with polar groups (e.g., –OH at C4), retaining H-bond donors ≤5 .
  • Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .

Methodological Challenges in Reaction Design

Q. How to mitigate side reactions during sulfonamide coupling?

  • Competitive nucleophiles : Pre-activate the amine intermediate with TEA (triethylamine) to scavenge HCl and prevent sulfonate ester formation .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to suppress imidazole ring oxidation .
    Monitoring : Use in-situ IR to track sulfonamide formation (disappearance of S=O stretch at 1370 cm⁻¹) .

Q. What experimental designs minimize resource use during optimization?

  • DoE (Design of Experiments) : Apply fractional factorial design (e.g., 2⁴⁻¹) to test variables (temperature, solvent, catalyst, time) with ANOVA for significance (p<0.05) .
  • High-throughput screening : Use microreactors (50 µL scale) to assess 100+ conditions in parallel .

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